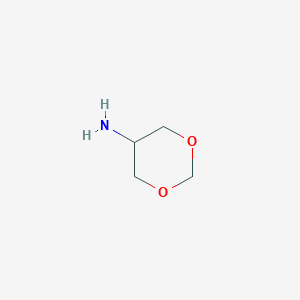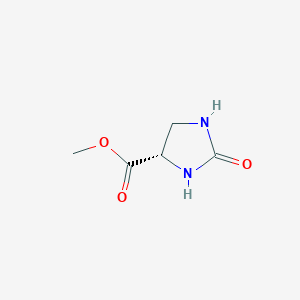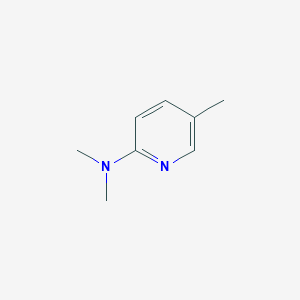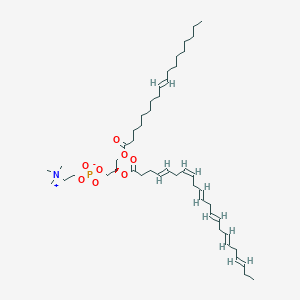![molecular formula C11H14O B119860 Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-(1-methylethyl)-(9CI) CAS No. 155189-50-7](/img/structure/B119860.png)
Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-(1-methylethyl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-(1-methylethyl)-(9CI) is a chemical compound that belongs to the bicyclic terpenoid family. This compound is also known as α-humulene alcohol and is found in the essential oils of various plants, including hops, sage, and ginseng. 2.0]octa-1,3,5-trien-7-ol, 7-(1-methylethyl)-(9CI).
Mecanismo De Acción
The mechanism of action of Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-(1-methylethyl)-(9CI) is not fully understood. However, it is believed to exert its effects through various pathways, including the inhibition of pro-inflammatory cytokines, the induction of apoptosis in cancer cells, and the modulation of the immune system.
Efectos Bioquímicos Y Fisiológicos
Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-(1-methylethyl)-(9CI) has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, it has been found to have antioxidant properties, which can help to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-(1-methylethyl)-(9CI) has several advantages for lab experiments. It is a natural product that can be easily synthesized from α-humulene. It is also relatively stable and can be stored for long periods without degradation. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-(1-methylethyl)-(9CI). One area of research is the development of novel synthetic routes for this compound that can improve its yield and purity. Another area of research is the investigation of its potential therapeutic applications, particularly in the treatment of cancer and inflammation. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets.
Métodos De Síntesis
Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-(1-methylethyl)-(9CI) can be synthesized from α-humulene, which is a sesquiterpene hydrocarbon found in the essential oil of hops. The synthesis of α-humulene alcohol involves the hydrogenation of α-humulene in the presence of a catalyst such as palladium on carbon. The reaction takes place under high pressure and high temperature conditions.
Aplicaciones Científicas De Investigación
Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-(1-methylethyl)-(9CI) has been the subject of various scientific studies due to its potential therapeutic properties. It has been found to possess anti-inflammatory, antioxidant, and anticancer activities. It has also been shown to have antimicrobial properties and can be used as a natural insecticide.
Propiedades
Número CAS |
155189-50-7 |
|---|---|
Nombre del producto |
Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-(1-methylethyl)-(9CI) |
Fórmula molecular |
C11H14O |
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
7-propan-2-ylbicyclo[4.2.0]octa-1,3,5-trien-7-ol |
InChI |
InChI=1S/C11H14O/c1-8(2)11(12)7-9-5-3-4-6-10(9)11/h3-6,8,12H,7H2,1-2H3 |
Clave InChI |
JHLAHFNEPCOIHV-UHFFFAOYSA-N |
SMILES |
CC(C)C1(CC2=CC=CC=C21)O |
SMILES canónico |
CC(C)C1(CC2=CC=CC=C21)O |
Sinónimos |
Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-(1-methylethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



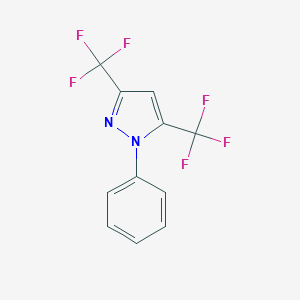
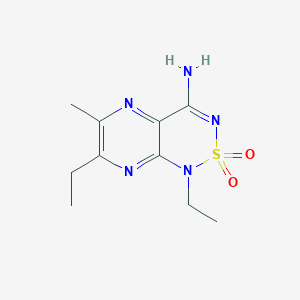
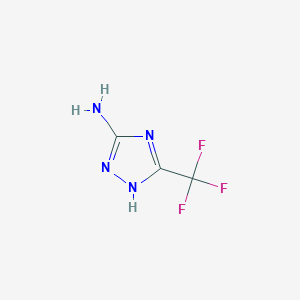

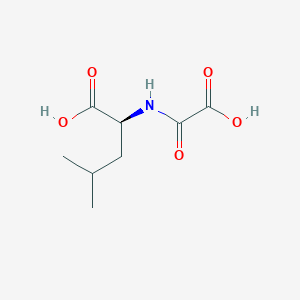
![(2S)-N-[(2S)-1-amino-1-oxohexan-2-yl]-1-[(2R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-benzamido-5-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]pentanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B119798.png)
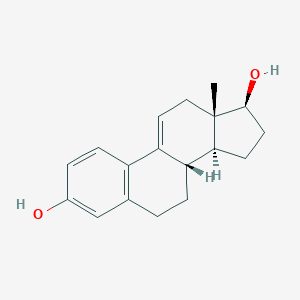

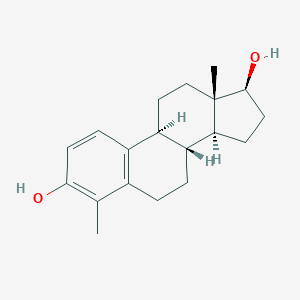
![1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-3-[4-(phenylmethoxy)phenyl]-2-propen-1-one](/img/structure/B119809.png)
